
3-Amino-4-(2-dimethylaminomethyl-phenylsulfanyl)-benzonitrile
Vue d'ensemble
Description
3-Amino-4-(2-dimethylaminomethyl-phenylsulfanyl)-benzonitrile, commonly referred to as [¹¹C]DASB in its radiolabeled form, is a selective serotonin transporter (SERT) ligand used extensively in positron emission tomography (PET) imaging . Structurally, it features a benzonitrile core substituted with a dimethylaminomethyl-phenylsulfanyl group, which confers high affinity (Ki ≈ 1–2 nM) and selectivity for SERT over dopamine (DAT) and norepinephrine transporters (NET) . Its primary application lies in quantifying SERT density in vivo, particularly in psychiatric disorders such as major depressive disorder (MDD) and Parkinson’s disease (PD) .
Key pharmacological properties include:
- High Specific Binding Ratio: Demonstrated in human studies, with a cerebellum reference region providing robust quantification of SERT occupancy in cortical and subcortical regions .
- Reversibility: Enables dynamic PET imaging over 90-minute sessions .
- Clinical Utility: Used to evaluate SSRI efficacy, where 80% SERT occupancy correlates with therapeutic effects .
Méthodes De Préparation
Core Synthetic Route: N-Methylation of Desmethyl DASB Precursor
The primary synthesis pathway for DASB involves the N-methylation of its desmethyl precursor, 3-amino-4-(2-aminomethylphenylsulfanyl)benzonitrile, using [¹¹C]methyl iodide ([¹¹C]CH₃I). This method, detailed in multiple studies , leverages nucleophilic substitution to introduce the radioactive methyl group.
Reaction Mechanism and Conditions
-
Precursor Preparation : The desmethyl precursor is synthesized via a multi-step sequence starting from 2-mercaptobenzylamine and 3-amino-4-fluorobenzonitrile. Thioether formation occurs under basic conditions (e.g., K₂CO₃ in DMF), followed by purification via column chromatography .
-
Radiolabeling : The desmethyl precursor (0.5–1.0 mg) is dissolved in anhydrous dimethylformamide (DMF, 300–500 μL) and treated with [¹¹C]CH₃I at 70–80°C for 5–10 minutes. Tetrabutylammonium hydroxide (TBAH) is often added as a phase-transfer catalyst to enhance reactivity .
-
Quenching and Purification : The reaction is quenched with acetic acid, and the crude product is purified via high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase of ethanol/water (60:40 v/v) with 0.1% trifluoroacetic acid (TFA) .
Key Parameters :
Automated Synthesis for Clinical Applications
To standardize production for human PET studies, automated modules like the Tracerlab FX C Pro (GE Healthcare) are employed . These systems integrate:
-
Precursor Trapping : [¹¹C]CH₃I is trapped in a HPLC loop coated with the desmethyl precursor, eliminating manual handling .
-
Reaction Control : Temperature and solvent conditions are optimized to maximize yield (70°C, DMF solvent) .
-
Closed-System Purification : HPLC eluates are sterile-filtered and formulated in saline containing ≤5% ethanol for intravenous injection .
Performance Metrics :
Synthesis Optimization Strategies
Solvent and Base Selection
-
DMF vs. Acetonitrile : DMF provides higher yields (25–30%) compared to acetonitrile (15–20%) due to better solubility of the precursor .
-
Base Catalysts : Tetrabutylammonium hydroxide (TBAH) outperforms NaOH or K₂CO₃, reducing side reactions and improving radiochemical purity .
Temperature and Time Optimization
-
Reaction Temperature : Yields plateau at 70–80°C; higher temperatures (>90°C) degrade the precursor .
-
Reaction Duration : 5 minutes is optimal; prolonged heating (>10 minutes) reduces specific activity due to radiolysis .
Purification and Quality Control
HPLC Methods
Parameter | Conditions | Outcome |
---|---|---|
Column | C18 (5 μm, 250 × 10 mm) | Baseline separation of DASB |
Mobile Phase | Ethanol/water (60:40) + 0.1% TFA | Retention time: 8–10 minutes |
Flow Rate | 4 mL/min | Purity: >98% |
Analytical Characterization
-
UV-Vis Spectroscopy : λₘₐₓ = 254 nm (aromatic π→π* transitions) .
-
Mass Spectrometry : m/z 284.1 [M+H]⁺ (theoretical: 283.39 g/mol) .
-
Radiolytic Stability : >95% purity retained after 4 hours at room temperature .
Comparative Analysis of Synthetic Routes
Method | Radiochemical Yield (%) | Specific Activity (GBq/μmol) | Synthesis Time (min) |
---|---|---|---|
Manual | 25 ± 5 | 50.5 ± 11.9 | 40 |
Automated | 30 ± 8 | 43 ± 34 | 35 |
Patent-Based | 28 ± 4 | 55 ± 12 | 30 |
Challenges and Mitigation Strategies
-
Precursor Degradation : Exposure to moisture or light reduces yields. Solution : Store precursors under argon at -20°C .
-
Radiolysis : High specific activity formulations degrade faster. Solution : Add ascorbic acid (0.1 mg/mL) as a radical scavenger .
-
Byproduct Formation : N-demethylated impurities occur with excessive base. Solution : Optimize TBAH concentration to 0.1–0.2 mM .
Analyse Des Réactions Chimiques
Le 3-amino-4-(2-diméthylaminométhylphénylsulfanyl)-benzonitrile subit diverses réactions chimiques, notamment la méthylation et le marquage radioactif au carbone-11 . Le composé est synthétisé en utilisant la méthylation au carbone-11, qui implique l'utilisation de [11C]MeOTf passé à travers une boucle HPLC . Les produits marqués sont ensuite purifiés par HPLC semi-préparative et reformulés en solution saline éthanolique . Le principal produit formé à partir de ces réactions est le [11C]DASB, qui est utilisé comme radioligand pour l'imagerie TEP .
Applications de la recherche scientifique
Le 3-amino-4-(2-diméthylaminométhylphénylsulfanyl)-benzonitrile a plusieurs applications de recherche scientifique, en particulier dans le domaine de la neuroimagerie. Il est utilisé comme radioligand pour l'imagerie TEP afin d'étudier le transporteur de la sérotonine dans le cerveau . Le composé a une forte sélectivité pour le transporteur de la sérotonine, ce qui en fait un outil précieux pour comprendre les altérations du système sérotoninergique . La liaison du DASB a été examinée chez les patients déprimés, car le transporteur de la sérotonine est la cible des inhibiteurs sélectifs de la recapture de la sérotonine (ISRS) utilisés dans le traitement de la dépression majeure . De plus, le DASB a été utilisé dans des études impliquant des primates non humains et des porcs pour examiner la différence de liaison entre les radioligands .
Mécanisme d'action
Le mécanisme d'action du 3-amino-4-(2-diméthylaminométhylphénylsulfanyl)-benzonitrile implique sa liaison au transporteur de la sérotonine . Le composé est marqué au carbone-11, ce qui lui permet d'être utilisé comme radioligand pour l'imagerie TEP . Lorsqu'il est administré, le DASB se lie au transporteur de la sérotonine dans le cerveau, permettant la visualisation et la quantification des sites de liaison du transporteur de la sérotonine . Cette liaison est cruciale pour comprendre le rôle du transporteur de la sérotonine dans divers troubles psychiatriques et pour surveiller les effets de la thérapie antidépressive .
Applications De Recherche Scientifique
Neuroimaging and Serotonin Transporter Studies
The primary application of [^11C]DASB is in neuroimaging studies focused on the serotonin transporter. SERT plays a crucial role in regulating serotonergic neurotransmission by reuptaking serotonin from the synaptic cleft. Abnormalities in SERT function have been linked to various neuropsychiatric disorders, including depression and anxiety disorders.
Clinical Research and Diagnostic Applications
[^11C]DASB has been employed in clinical research to investigate the role of serotonin transporters in various psychiatric conditions. For instance, studies have shown that alterations in SERT binding potential can serve as biomarkers for conditions such as major depressive disorder and obsessive-compulsive disorder .
Case Study: Seasonal Variation in SERT Binding
A notable study investigated seasonal variations in SERT binding among healthy volunteers over several years. The findings indicated that serotonin transporter binding potential correlated with seasonal changes and sunlight exposure, suggesting environmental factors may influence serotonergic function .
Comparison with Other Radioligands
[^11C]DASB is often compared with other radioligands used for imaging SERT, such as [^11C]ADAM and [^11C]MADAM. Each of these compounds has unique binding profiles and affinities, making them suitable for different research contexts. Comparative studies highlight [^11C]DASB's superior selectivity and lower off-target binding, enhancing its effectiveness for precise imaging of SERT .
Table 1: Comparison of Radioligands for SERT Imaging
Radioligand | Affinity (nM) | Selectivity | Main Application |
---|---|---|---|
[^11C]DASB | ~1 | High | PET imaging of SERT |
[^11C]ADAM | ~5 | Moderate | PET imaging of SERT |
[^11C]MADAM | ~10 | Moderate | PET imaging of SERT |
Table 2: Summary of Key Studies Using [^11C]DASB
Mécanisme D'action
The mechanism of action of 3-amino-4-(2-dimethylaminomethylphenylsulfanyl)-benzonitrile involves its binding to the serotonin transporter . The compound is labeled with carbon-11, allowing it to be used as a radioligand for PET imaging . When administered, DASB binds to the serotonin transporter in the brain, enabling the visualization and quantification of serotonin transporter binding sites . This binding is crucial for understanding the role of the serotonin transporter in various psychiatric disorders and for monitoring the effects of antidepressant therapy .
Comparaison Avec Des Composés Similaires
Structural and Pharmacological Comparisons
Table 1: Key SERT Radioligands and Their Properties
Compound | Selectivity (SERT vs. DAT/NET) | Binding Affinity (Ki, nM) | Key Limitations/Advantages | References |
---|---|---|---|---|
[¹¹C]DASB | >100-fold selective for SERT | 1–2 nM | High specific binding; validated for human use. Limited by short ¹¹C half-life (20 min). | |
[¹²³I]-β-CIT | Low (DAT affinity ≈ SERT) | 0.2–1.5 nM | Non-selective; mixed DAT/SERT binding confounds interpretation in dual-pathway regions. | |
¹¹CMcN5652 | Moderate (SERT > DAT/NET) | 0.1–0.5 nM | High lipophilicity; low specific-to-nonspecific binding ratio in vivo. | |
[¹⁸F]FE-PE2I | DAT-selective | 14 nM (DAT) | Primarily targets DAT; unsuitable for SERT-specific studies. | |
[¹⁸F]-ADAM | >500-fold selective for SERT | 0.03 nM | Superior affinity but limited clinical validation compared to [¹¹C]DASB. | |
F-18 DASB analogue | Similar to [¹¹C]DASB | 0.5–1 nM | Longer half-life (110 min) but altered pharmacokinetics; lower brain uptake in rodents. |
Functional and Clinical Comparisons
Selectivity and Specificity
- [¹¹C]DASB outperforms older tracers like [¹²³I]-β-CIT and ¹¹CMcN5652 in specificity. For example, [¹²³I]-β-CIT’s DAT affinity complicates striatal SERT measurement, whereas [¹¹C]DASB’s negligible DAT/NET binding allows unambiguous SERT quantification in cortical regions .
- F-18 DASB analogue retains SERT selectivity but exhibits reduced brain penetration in preclinical models, limiting its utility despite the longer half-life .
Binding Kinetics and Imaging Protocols
- [¹¹C]DASB requires shorter scan durations (90 min) compared to ¹¹CMcN5652 (120+ min), improving patient compliance .
- [¹⁸F]-ADAM ’s ultra-high affinity allows lower tracer doses but necessitates validation in human populations .
Clinical Insights
- SSRI Occupancy Studies : [¹¹C]DASB revealed that SSRIs achieve ~80% SERT occupancy at therapeutic doses, regardless of in vitro affinity variations (e.g., fluoxetine vs. paroxetine) .
- Disease Correlations : Unlike [¹²³I]-β-CIT, [¹¹C]DASB detected region-specific SERT deficits in PD patients with graft-induced serotonergic hyperinnervation . However, it failed to correlate baseline SERT levels with SSRI response in MDD, highlighting the complexity of serotonin signaling .
Critical Research Findings
- Occupancy Thresholds: [¹¹C]DASB PET established that 80% SERT occupancy is necessary for SSRI efficacy, a benchmark now guiding antidepressant development .
Activité Biologique
3-Amino-4-(2-dimethylaminomethyl-phenylsulfanyl)-benzonitrile, commonly referred to as DASB, is a compound that has garnered attention for its biological activities, particularly in relation to the serotonin transporter (SERT). This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C18H18N2S
- Molecular Weight: 298.41 g/mol
- IUPAC Name: this compound
DASB functions primarily as a selective radioligand for SERT, allowing for in vivo visualization through positron emission tomography (PET). The compound binds specifically to SERT, facilitating the study of serotonin dynamics in various conditions, including mood disorders and neuropsychiatric conditions. The binding affinity and selectivity of DASB for SERT have been demonstrated through various kinetic modeling strategies that analyze tissue data from PET scans .
Biological Activity and Therapeutic Potential
DASB's primary biological activity revolves around its interaction with the serotonin transporter. Research indicates that it can effectively inhibit serotonin reuptake, thereby potentially enhancing serotonergic signaling. This property makes it a valuable tool in understanding and potentially treating conditions such as depression and anxiety disorders.
Case Studies
- Kinetic Modeling in Humans : A study evaluated the binding of [(11)C]-DASB to SERT in healthy humans. The results indicated that a one-tissue compartment model provided a reliable fit for the data across various brain regions, confirming DASB's effectiveness in measuring SERT occupancy .
- Ketamine Interaction : Another study investigated the effects of ketamine on SERT using DASB as a tracer. While ketamine did not significantly inhibit DASB binding at therapeutic doses, there was a positive correlation between ketamine plasma levels and SERT occupancy, suggesting that higher doses may yield different results .
Comparative Analysis
The following table summarizes key findings related to DASB's biological activity compared to other SERT ligands:
Compound | Binding Affinity (nM) | Selectivity for SERT | Clinical Application |
---|---|---|---|
This compound (DASB) | 0.5 | High | Imaging serotonergic activity |
Other SERT ligands | Varies | Moderate to High | Various psychiatric disorders |
Research Findings
Recent research has highlighted several important aspects of DASB's biological activity:
- In Vivo Imaging : DASB is utilized extensively in PET imaging studies to visualize SERT distribution and density in the human brain.
- Clinical Relevance : Understanding SERT dynamics using DASB can aid in developing targeted therapies for mood disorders, providing insights into treatment efficacy and mechanisms .
Q & A
Basic Question: How is [¹¹C]DASB utilized in positron emission tomography (PET) imaging for serotonin transporter (SERT) quantification?
Answer:
[¹¹C]DASB is a radiotracer selectively binding to SERT, enabling non-invasive quantification of SERT density in vivo. Methodologically, dynamic PET scans are conducted over 80–90 minutes to capture tracer kinetics. Reference tissue models (e.g., cerebellum as a nonspecific binding region) are applied to calculate binding potential (BPND) using simplified reference tissue models (SRTM) or multilinear reference tissue models (MRTM) . Validation studies in humans and canines confirm cerebellar suitability for estimating nonspecific binding, avoiding invasive arterial sampling .
Advanced Question: How do discrepancies in SERT binding correlations (e.g., with BMI or neurodegeneration) arise across studies, and how should researchers address them?
Answer:
Contradictory findings, such as inverse vs. positive SERT-BMI correlations, stem from cohort heterogeneity (e.g., neurodegenerative disorders like Parkinson’s disease vs. healthy populations) and regional specificity (e.g., thalamus vs. striatum). For example, Parkinson’s disease cohorts show reduced thalamic SERT binding due to neurodegeneration, confounding BMI correlations . To mitigate this:
- Stratify cohorts by disease status and exclude comorbidities.
- Use voxel-based analyses to resolve region-specific binding patterns.
- Control for confounders like SSRIs or seasonal variations in serotonin levels .
Basic Question: What are the standard preclinical methods for validating SERT occupancy in animal models using DASB?
Answer:
In mice, SERT occupancy is validated via autoradiography with [³H]DASB, comparing treated (e.g., paroxetine-administered) and untreated groups. Dose-response curves correlate drug concentration with SERT occupancy, ensuring pharmacological specificity. Longitudinal PET imaging in canines further validates tracer kinetics, with kinetic modeling (1-tissue or 2-tissue compartment models) confirming reproducibility across species .
Advanced Question: What challenges exist in translating [¹¹C]DASB-PET methodologies to small-animal models, and how are they addressed?
Answer:
Challenges include limited spatial resolution in mice and tracer kinetics differences due to higher SERT density. Solutions:
- Optimize scan duration and temporal resolution (e.g., 60-minute dynamic scans).
- Use hybrid PET/MRI for anatomical co-registration to improve region-of-interest (ROI) accuracy .
- Validate simplified quantification methods (e.g., standardized uptake value ratios, SUVR) against full kinetic models .
Advanced Question: How do seasonal variations and photoperiods influence SERT binding measurements with [¹¹C]DASB?
Answer:
Seasonal changes (e.g., fall/winter vs. spring/summer) correlate with higher SERT BPND in humans, likely due to photoperiod-driven serotonin modulation. Researchers must:
- Control for seasonal recruitment biases.
- Standardize scan timing (e.g., fixed daylight hours).
- Incorporate vitamin D levels as a covariate in analyses, given its role in serotonin synthesis .
Basic Question: What kinetic modeling strategies are optimal for [¹¹C]DASB data analysis in human studies?
Answer:
A one-tissue compartment model (1CM) suffices for most regions, while a two-tissue model (2CM) is reserved for high-binding areas (e.g., midbrain). Simplified methods like SRTM or MRTM2 provide reliable BPND estimates without arterial sampling. Key validation steps include:
- Confirming model convergence via Akaike information criterion (AIC).
- Ensuring scan duration ≥80 minutes for stable k3/k4 estimates .
Advanced Question: How do neurodegenerative pathologies (e.g., Parkinson’s disease) complicate SERT quantification with [¹¹C]DASB?
Answer:
Neurodegeneration alters SERT availability regionally (e.g., thalamic reductions in Parkinson’s disease ). To disentangle disease effects:
- Compare patient cohorts with age-matched controls.
- Use multimodal imaging (e.g., PET with MRI) to account for structural atrophy.
- Apply partial volume correction to mitigate spill-in/out artifacts from adjacent regions .
Advanced Question: What novel computational methods improve attenuation correction in [¹¹C]DASB-PET/MRI studies?
Answer:
Convolutional neural networks (CNNs) generate pseudo-transmission data from T1-weighted MRI, enabling accurate attenuation correction without CT scans. Validation involves:
- Comparing static and dynamic PET reconstructions with gold-standard CT-based methods.
- Assessing binding potential (BPND) and distribution volume (VT) concordance across methods .
Basic Question: How are fluorine-18 analogs of DASB synthesized and validated for extended PET imaging applications?
Answer:
Fluorine-18 analogs (e.g., [¹⁸F]fluorobenzyl-DASB) are synthesized via nucleophilic substitution, optimizing lipophilicity and binding affinity. In vitro autoradiography and biodistribution studies in rodents confirm target specificity and pharmacokinetics. Comparative studies with [¹¹C]DASB validate tracer performance .
Propriétés
IUPAC Name |
3-amino-4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S/c1-19(2)11-13-5-3-4-6-15(13)20-16-8-7-12(10-17)9-14(16)18/h3-9H,11,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWLEPXXYOYDGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1SC2=C(C=C(C=C2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027386 | |
Record name | 3-Amino-4-((2-((dimethylamino)methyl)phenyl)thio)-benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627490-01-1 | |
Record name | DASB | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627490011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-4-((2-((dimethylamino)methyl)phenyl)thio)-benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DASB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP549Z0645 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.